methyl N-[(3-chlorophenyl)carbonyl]glycinate
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Overview
Description
Methyl 2-[(3-chlorophenyl)formamido]acetate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of formamide and is characterized by the presence of a chlorophenyl group attached to the formamido moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3-chlorophenyl)formamido]acetate typically involves the reaction of 3-chlorobenzoyl chloride with methyl glycinate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions generally include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or another suitable organic solvent
- Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of methyl 2-[(3-chlorophenyl)formamido]acetate may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-chlorophenyl)formamido]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid derivatives.
Reduction: Formation of methyl 2-[(3-chlorophenyl)amino]acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-chlorophenyl)formamido]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(3-chlorophenyl)formamido]acetate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chlorophenyl)formamido]acetate
- Methyl 2-[(2-chlorophenyl)formamido]acetate
- Methyl 2-[(3-bromophenyl)formamido]acetate
Uniqueness
Methyl 2-[(3-chlorophenyl)formamido]acetate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
methyl 2-[(3-chlorobenzoyl)amino]acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-15-9(13)6-12-10(14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
DQTCDUUSFLMZQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=CC=C1)Cl |
solubility |
>34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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